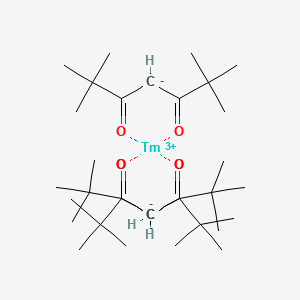![molecular formula C7H6BrN3O B12947663 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)
8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde, followed by bromination and methylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize environmental impact and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-c]pyrimidines.
Aplicaciones Científicas De Investigación
8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups in its structure can influence its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities, including sedative and anxiolytic properties.
Imidazo[1,2-a]pyrimidines: Similar in structure but may have different substitution patterns and biological activities.
Uniqueness: 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol is unique due to the presence of both bromine and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to other imidazo[1,2-c]pyrimidine derivatives.
Propiedades
Fórmula molecular |
C7H6BrN3O |
|---|---|
Peso molecular |
228.05 g/mol |
Nombre IUPAC |
8-bromo-7-methyl-6H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H6BrN3O/c1-4-5(8)6-9-2-3-11(6)7(12)10-4/h2-3H,1H3,(H,10,12) |
Clave InChI |
RFHJWMAYSYEQFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NC=CN2C(=O)N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)

![5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12947604.png)





![N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12947648.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)



![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)
